molecular formula C19H19N3O2 B5775967 3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide

3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide

Cat. No.: B5775967
M. Wt: 321.4 g/mol
InChI Key: MBQWWNZLILQSOR-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is known for its unique structural features, which include a methoxyphenyl group and a dimethylphenylpyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide typically involves the reaction of 3-methoxyphenylhydrazine with N,N-dimethyl-1-phenylpyrazole-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide.

    Reduction: Formation of 3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-amine.

    Substitution: Formation of 3-(3-halophenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide.

Scientific Research Applications

3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide
  • 3-(3-hydroxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide
  • 3-(3-chlorophenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide

Uniqueness

3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-21(2)19(23)17-13-22(15-9-5-4-6-10-15)20-18(17)14-8-7-11-16(12-14)24-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQWWNZLILQSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(N=C1C2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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